An In-depth Technical Guide to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: Physicochemical Properties and Synthetic Insights
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic and physicochemical properties of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of the proteasome inhibitor Bortezomib. This document delves into the structural attributes, acid-base characteristics, solubility, and stability of this compound. Furthermore, it outlines a detailed synthetic protocol and discusses its significance in pharmaceutical development, offering field-proven insights for researchers and drug development professionals.
Introduction
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, also known as N-(Pyrazinylcarbonyl)-L-phenylalanine, is a pivotal molecule in the landscape of modern medicinal chemistry. Its primary significance lies in its role as a direct precursor to Bortezomib, a first-in-class dipeptidyl boronic acid proteasome inhibitor that has transformed the treatment paradigm for multiple myeloma and other hematological malignancies. A thorough understanding of the fundamental properties of this intermediate is paramount for process optimization, impurity profiling, and the development of robust manufacturing protocols. This guide aims to provide an in-depth analysis of its chemical and physical characteristics, moving beyond a superficial overview to deliver actionable insights for the scientific community.
Chemical and Physical Properties
A precise understanding of the physicochemical properties of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is essential for its handling, formulation, and the design of subsequent synthetic transformations.
Structural and Molecular Data
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid | [1] |
| Synonyms | N-(Pyrazinylcarbonyl)-L-phenylalanine, Bortezomib Acid Analog | [1][2] |
| CAS Number | 114457-94-2 | [3][4][5][6] |
| Molecular Formula | C₁₄H₁₃N₃O₃ | [4][5] |
| Molecular Weight | 271.27 g/mol | [4] |
| Appearance | White to light beige solid/crystal powder | [2][7] |
| Melting Point | 166-169 °C | [8] |
Acid-Base Properties: A Dichotomy of Functionality
The structure of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid presents an interesting case study in acid-base chemistry, possessing both a carboxylic acid group and a pyrazine ring with two nitrogen atoms.
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Acidic Character : The most prominent acidic functional group is the carboxylic acid , which is expected to have a pKa value typical for α-amino acid derivatives. This acidity is crucial for its reactivity and for purification strategies such as salt formation.
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Basic Character : The pyrazine ring contains two nitrogen atoms in a 1,4-relationship. Unsubstituted pyrazine is a very weak base, with a pKa of approximately 0.65 for its conjugate acid.[4] This low basicity is a consequence of the electron-withdrawing nature of the two nitrogen atoms within the aromatic ring.[4][6] In the case of the title compound, the pyrazine ring is substituted with a carboxamide group. The carbonyl moiety of the amide is strongly electron-withdrawing, which is expected to further decrease the electron density on the pyrazine ring and, consequently, render the pyrazine nitrogens even less basic than in the parent pyrazine. Therefore, for all practical purposes in aqueous media at physiological pH, the pyrazine moiety of this molecule can be considered non-basic.
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Amide N-H Acidity : A predicted pKa value of 13.93 has been reported, which is likely associated with the amide N-H proton.[7] This indicates that the amide proton is very weakly acidic and will not deprotonate under normal physiological or synthetic conditions.
The interplay of these functional groups is visually represented in the following diagram:
Caption: Acid-base properties of the title compound.
Solubility and Partition Coefficient
| Property | Value | Source(s) |
| Solubility | Soluble in DMSO, sparingly soluble in methanol. | [7] |
| Predicted logP | 1.3 | [9] |
The predicted octanol-water partition coefficient (logP) of 1.3 suggests a moderate lipophilicity. This property is a critical determinant of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Stability
While specific stability studies on (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid are not extensively published, general knowledge of related compounds provides valuable insights. Pyrazine carboxamide derivatives are generally thermally stable.[2] However, the amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is recommended to keep the compound in a cool, dry place.[10]
Synthesis
The synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a well-established process, typically involving the acylation of L-phenylalanine with a pyrazine-2-carboxylic acid derivative. A common laboratory-scale procedure is outlined below.
Experimental Protocol: Synthesis from L-Phenylalanine
This protocol involves a two-step process: esterification of L-phenylalanine followed by acylation and subsequent saponification.
Step 1: Esterification of L-Phenylalanine
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Suspend L-phenylalanine in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester of L-phenylalanine as a hydrochloride salt.
Step 2: Acylation and Saponification
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Dissolve pyrazine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).
-
Activate the carboxylic acid using a coupling agent (e.g., thionyl chloride to form the acid chloride, or a peptide coupling reagent like HATU).
-
In a separate flask, dissolve the L-phenylalanine methyl ester hydrochloride from Step 1 in a suitable solvent and add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride.
-
Slowly add the activated pyrazine-2-carboxylic acid to the L-phenylalanine methyl ester solution at a controlled temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture to isolate the N-acylated methyl ester.
-
Dissolve the crude ester in a mixture of acetone and water.[3]
-
Adjust the pH to 12-13 with a 2N NaOH solution at 0-5 °C.[3]
-
Stir the mixture for approximately 2 hours, monitoring the saponification by TLC.[3]
-
Upon completion, cool the mixture in an ice-water bath and acidify to pH 2-3 with hydrochloric acid to precipitate the product.[3]
-
Filter the white solid, wash with water and ether, and dry to yield (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid.[3]
Caption: General synthetic workflow for the title compound.
Biological and Pharmaceutical Significance
Key Intermediate in Bortezomib Synthesis
The primary and most critical application of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is its role as a late-stage intermediate in the synthesis of Bortezomib.[3][11] Bortezomib's mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. By inhibiting the proteasome, Bortezomib disrupts various cellular processes, leading to apoptosis, particularly in rapidly dividing cancer cells. The structural integrity and high purity of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid are therefore of utmost importance to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).
Potential Intrinsic Biological Activities
While its use as an intermediate is well-established, the structural motifs within (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid suggest potential for intrinsic biological activity. Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities. The presence of the pyrazine-2-carboxamide moiety, coupled with the L-phenylalanine backbone, makes it a candidate for investigation in several areas:
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Enzyme Inhibition : The structure bears resemblance to dipeptide units, suggesting it could be explored as an inhibitor of various proteases or other enzymes that recognize peptide substrates.
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Antimicrobial Properties : Pyrazine and its derivatives have been investigated for their antimicrobial and antitubercular activities.
-
Receptor Modulation : The combination of aromatic and hydrogen-bonding features could enable interaction with various biological receptors.
It is important to note that while these are potential areas of investigation, the primary and documented role of this compound remains as a synthetic intermediate.
Conclusion
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a molecule of significant industrial and pharmaceutical relevance. This guide has provided a detailed examination of its fundamental physicochemical properties, with a particular focus on its dual acidic and very weakly basic nature. The outlined synthetic protocol offers a practical framework for its preparation. While its primary value lies in its role as a precursor to Bortezomib, its inherent structural features suggest avenues for future research into its own potential biological activities. A thorough grasp of the concepts presented herein is essential for any scientist or researcher working with this important compound.
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